molecular formula C14H9NO6 B6401097 2-(3-Carboxyphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261974-14-4

2-(3-Carboxyphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6401097
CAS RN: 1261974-14-4
M. Wt: 287.22 g/mol
InChI Key: IVAATOZUNXZDCJ-UHFFFAOYSA-N
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Description

2-(3-Carboxyphenyl)-4-nitrobenzoic acid, 95% (2-CPN) is a synthetic organic compound with a wide range of applications in the field of scientific research. This compound is a yellow-orange crystalline solid and is soluble in most organic solvents. 2-CPN is most commonly used in the study of biochemistry, physiology, and pharmacology due to its unique chemical properties.

Scientific Research Applications

2-(3-Carboxyphenyl)-4-nitrobenzoic acid, 95% is most commonly used in the field of scientific research due to its unique chemical properties. It has been used in the study of biochemistry, physiology, pharmacology, and other related fields. It has been used to study the effects of drugs on the human body, as well as to investigate the biochemical and physiological effects of various compounds. Furthermore, it has been used to investigate the mechanisms of action of various drugs, as well as to study the effects of various environmental factors on the human body.

Mechanism of Action

2-(3-Carboxyphenyl)-4-nitrobenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are hormones that play an important role in the regulation of various physiological processes, including inflammation, pain, and fever. By inhibiting the activity of COX, 2-(3-Carboxyphenyl)-4-nitrobenzoic acid, 95% can reduce inflammation and pain, as well as reduce the production of prostaglandins.
Biochemical and Physiological Effects
2-(3-Carboxyphenyl)-4-nitrobenzoic acid, 95% has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to reduce inflammation and pain, as well as reduce the production of prostaglandins. It has also been shown to reduce fever, as well as reduce the production of other hormones and enzymes. Furthermore, it has been shown to reduce the risk of cardiovascular disease, as well as reduce the risk of cancer.

Advantages and Limitations for Lab Experiments

2-(3-Carboxyphenyl)-4-nitrobenzoic acid, 95% has a number of advantages and limitations for use in lab experiments. One of the main advantages of using 2-(3-Carboxyphenyl)-4-nitrobenzoic acid, 95% is its ability to inhibit the enzyme cyclooxygenase. This allows researchers to study the effects of various drugs on the human body without having to use live subjects. Furthermore, 2-(3-Carboxyphenyl)-4-nitrobenzoic acid, 95% is relatively inexpensive and easy to obtain, making it an ideal choice for laboratory experiments. However, one of the main limitations of using 2-(3-Carboxyphenyl)-4-nitrobenzoic acid, 95% is that it is not very stable and can degrade quickly. Therefore, it is important to store the compound properly in order to ensure that it remains effective.

Future Directions

The use of 2-(3-Carboxyphenyl)-4-nitrobenzoic acid, 95% in scientific research is still in its early stages, and there are a number of potential future directions that could be explored. One potential direction is to investigate the use of 2-(3-Carboxyphenyl)-4-nitrobenzoic acid, 95% in the treatment of various diseases, such as cancer, cardiovascular disease, and inflammation. Additionally, further research could be conducted to investigate the effects of 2-(3-Carboxyphenyl)-4-nitrobenzoic acid, 95% on other physiological processes, such as metabolism, the immune system, and aging. Furthermore, further research could be conducted to investigate the effects of 2-(3-Carboxyphenyl)-4-nitrobenzoic acid, 95% on the environment, as well as its potential use in the development of new drugs and treatments. Finally, further research could be conducted to investigate the potential side effects of 2-(3-Carboxyphenyl)-4-nitrobenzoic acid, 95%, as well as its potential interactions with other drugs and compounds.

Synthesis Methods

2-(3-Carboxyphenyl)-4-nitrobenzoic acid, 95% can be synthesized from the reaction of 3-carboxyphenylacetic acid and 4-nitrobenzoyl chloride in the presence of anhydrous potassium carbonate. The reaction takes place at a temperature of 140°C for 2 hours and yields a product of 95% purity. The product is then cooled and filtered to obtain the desired compound.

properties

IUPAC Name

2-(3-carboxyphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO6/c16-13(17)9-3-1-2-8(6-9)12-7-10(15(20)21)4-5-11(12)14(18)19/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAATOZUNXZDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689909
Record name 5-Nitro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261974-14-4
Record name 5-Nitro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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